NS-018 maleate
Overview
Description
It has shown significant selectivity for JAK2 over other Janus kinase family members, including Janus kinase 1, Janus kinase 3, and tyrosine kinase 2 . This compound has been developed primarily for its potential therapeutic applications in treating myeloproliferative neoplasms, particularly myelofibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS-018 maleate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the synthesis of a pyridine-2,6-diamine scaffold.
Functional group introduction: Various functional groups, such as fluorophenyl and pyrazolyl groups, are introduced through nucleophilic substitution and coupling reactions.
Maleate salt formation: The final step involves the formation of the maleate salt by reacting the free base of NS-018 with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
NS-018 maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
Scientific Research Applications
NS-018 maleate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Janus kinase 2 and its effects on various signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of Janus kinase 2 in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its therapeutic potential in treating myeloproliferative neoplasms, particularly myelofibrosis.
Industry: Utilized in the development of new therapeutic agents targeting Janus kinase 2 and related pathways.
Mechanism of Action
NS-018 maleate exerts its effects by selectively inhibiting Janus kinase 2. This inhibition disrupts the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for the regulation of hematopoiesis and immune responses. By inhibiting Janus kinase 2, this compound reduces the proliferation of abnormal hematopoietic cells and alleviates symptoms associated with myeloproliferative neoplasms .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another Janus kinase 2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective Janus kinase 2 inhibitor with applications in treating myelofibrosis.
Momelotinib: Inhibits Janus kinase 1, Janus kinase 2, and activin receptor-like kinase 2, used in myelofibrosis treatment.
Uniqueness of NS-018 Maleate
This compound is unique due to its high selectivity for Janus kinase 2 over other Janus kinase family members, which reduces the likelihood of off-target effects. Additionally, its potent inhibitory activity against Janus kinase 2 makes it a promising candidate for treating myeloproliferative neoplasms with minimal cytotoxicity to other hematopoietic cells .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAGJAAQMBYZDS-FXSDFHGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354799-87-3 | |
Record name | NS-018 maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354799873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ILGINATINIB MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0KTT2T1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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